molecular formula C21H31N3O3 B6130302 3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one

3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one

Cat. No.: B6130302
M. Wt: 373.5 g/mol
InChI Key: QRYJZSQKTFIPRK-UHFFFAOYSA-N
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Description

3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with a phenylmethoxy group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction.

    Substitution with Phenylmethoxy Group: The piperazine ring is then substituted with a phenylmethoxy group using a nucleophilic substitution reaction.

    Addition of Piperidinyl Group: The final step involves the addition of the piperidinyl group through a reductive amination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-Oxo-2-(4-methoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one
  • 3-[2-Oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one

Uniqueness

3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one is unique due to the presence of both the phenylmethoxy and piperidinyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

3-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-16(2)24-13-10-22-21(26)19(24)14-20(25)23-11-8-18(9-12-23)27-15-17-6-4-3-5-7-17/h3-7,16,18-19H,8-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYJZSQKTFIPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(=O)C1CC(=O)N2CCC(CC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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